molecular formula C24H23FN4O2 B11457285 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11457285
M. Wt: 418.5 g/mol
InChI Key: BOIUDGZAHMXFSC-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS: 879046-10-3, C₂₄H₂₃FN₄O₂, MW: 418.46) is a quinazolinone derivative featuring a piperazine ring substituted with a 2-fluorophenyl group and a 2-hydroxyphenyl moiety at the 7-position of the quinazolinone core . The hydroxyl group at the 2-position of the phenyl ring enhances hydrogen-bonding capacity, which may influence receptor binding or solubility .

Properties

Molecular Formula

C24H23FN4O2

Molecular Weight

418.5 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H23FN4O2/c25-19-6-2-3-7-21(19)28-9-11-29(12-10-28)24-26-15-18-20(27-24)13-16(14-23(18)31)17-5-1-4-8-22(17)30/h1-8,15-16,30H,9-14H2

InChI Key

BOIUDGZAHMXFSC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions The piperazine ring is then introduced through nucleophilic substitution reactions, often using 2-fluorophenylpiperazine as a key reagent

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.

    Reduction: The quinazolinone core can be reduced to dihydroquinazolinones using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a modulator of biological pathways, including its role as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Molecular docking studies and in vitro assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound ID/CAS Core Structure R1 (Piperazine Substituent) R2 (Quinazolinone Substituent) Molecular Formula MW logP/logD Key Features
Target Compound (879046-10-3) Quinazolinone 2-Fluorophenyl 2-Hydroxyphenyl C₂₄H₂₃FN₄O₂ 418.46 4.99/4.98 Hydroxyl enhances H-bonding
BH53951 (879564-92-8) Quinazolinone 4-Fluorophenyl 2-Chlorophenyl C₂₄H₂₂ClFN₄O 436.91 - Chloro substituent increases lipophilicity
Y020-0808 Quinazolinone 2-Fluorophenyl 2-Hydroxyphenyl + 4-Methyl C₂₅H₂₅FN₄O₂ 432.50 4.99/4.98 Methyl group improves metabolic stability
925194-10-1 Quinazolinone 4-Fluorophenyl 2-Hydroxyphenyl + 4-Methyl C₂₄H₂₃FN₄O₂ 426.46 - Dual fluorophenyl/4-methyl substitution
879625-76-0 Quinazolinone Furan-2-carbonyl 2-Fluorophenyl C₂₄H₂₃FN₄O₃ 442.46 - Heterocyclic furoyl group alters polarity
370.4 (C₂₀H₂₃FN₄O₂) Quinazolinone 2-Hydroxyethyl 4-Fluorophenyl C₂₀H₂₃FN₄O₂ 370.40 - Hydroxyethyl enhances aqueous solubility

Physicochemical and Pharmacokinetic Comparisons

  • Chloro- or trifluoromethyl-substituted derivatives (e.g., BH53951) likely exhibit higher logP values due to halogenation .
  • Hydrogen-Bonding Capacity: The 2-hydroxyphenyl group in the target compound provides a hydrogen-bond donor, contrasting with non-polar substituents (e.g., 2-chlorophenyl in BH53951) .
  • Metabolic Stability : Methyl-substituted analogues (e.g., Y020-0808) may resist oxidative metabolism better than the parent compound, as alkyl groups are less prone to CYP450-mediated degradation .

NMR and Spectroscopic Data

provides comparative NMR data for quinoline derivatives with similar piperazine substituents. For example:

  • D10 (4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide): The ²-fluorophenyl group induces distinct ¹H NMR shifts at δ 7.25–7.45 ppm (aromatic protons) and ¹³C NMR signals at ~160 ppm (C-F coupling) . These shifts correlate with the electron-withdrawing effects of fluorine, which likely apply to the target compound’s 2-fluorophenyl-piperazine moiety.

Research Implications and Gaps

  • Synthetic Challenges: The target compound’s racemic mixture (as noted in ) complicates enantiomer-specific activity studies.
  • Data Limitations : Most evidence focuses on synthesis and physicochemical properties; biological assay data (e.g., IC₅₀, receptor binding) are absent.
  • Opportunities : Hybridization with hydroxamic acid moieties (as in ) could yield dual-action compounds (e.g., HDAC inhibitors).

Biological Activity

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a notable derivative in medicinal chemistry, particularly within the class of quinazoline compounds. Quinazolines have been extensively studied for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
  • Molecular Formula : C20H24FN3O2
  • Molecular Weight : 357.42 g/mol

The presence of both piperazine and hydroxyphenyl moieties suggests a complex interaction profile with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this quinazoline derivative exhibit significant antitumor properties. For instance, a related quinazoline derivative demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa5.3
Compound BMCF-73.8
Target Compound A5494.0

Neuroprotective Effects

The compound has also shown promise in neuroprotection studies. In vitro assays indicated that it could protect neuronal cells from oxidative stress-induced damage. The neuroprotective mechanism is hypothesized to be linked to its ability to modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. It has been reported to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the cholinergic system.

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Non-competitive6.5
Butyrylcholinesterase (BuChE)Competitive4.2

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of similar compounds:

  • Study on Neuroprotection : A study involving a related quinazoline compound showed a significant reduction in neuronal apoptosis in models of Alzheimer's disease, attributed to its AChE inhibitory activity.
  • Anticancer Efficacy : In a preclinical trial, another quinazoline derivative was tested against breast cancer models, yielding promising results with substantial tumor regression observed.

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